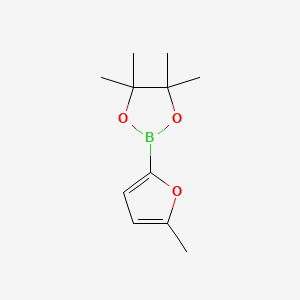
5-methylpyridine-3-sulfonic Acid
Overview
Description
5-Methylpyridine-3-sulfonic acid is a chemical compound with the CAS Number 4808-70-2 . It has a molecular weight of 173.19 and its IUPAC name is 5-methyl-3-pyridinesulfonic acid . It is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of pyridine-3-sulfonic acids, including 5-methylpyridine-3-sulfonic acid, can be achieved by oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid .Molecular Structure Analysis
The InChI code for 5-methylpyridine-3-sulfonic acid is 1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis
5-Methylpyridine-3-sulfonic acid is a white to yellow powder or crystals .Scientific Research Applications
Coordination Polymers and Supramolecules
5-Methylpyridine-3-sulfonic acid demonstrates utility in the formation of coordination polymers and hydrogen-bonded supramolecules. Lobana et al. (2004) explored the use of pyridine sulfonates, including 5-methylpyridine-3-sulfonic acid, in synthesizing novel coordinative and hydrogen-bonded supramolecules. These compounds have potential applications in materials science and chemistry due to their unique structural and bonding properties (Lobana et al., 2004).
Metal Carboxylate-Sulfonate Hybrids
In a study by Sun et al. (2004), hydrothermal reactions of 5-sulfoisophthalic acid with divalent metal carbonates and 5-methylpyridine-3-sulfonic acid resulted in the formation of metal carboxylate-sulfonate hybrids. These compounds, with layered and one-dimensional structures, are of interest for their potential applications in catalysis and material science (Sun et al., 2004).
Nucleophilic Substitution Reactions
Bakke and Sletvold (2003) investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, a compound closely related to 5-methylpyridine-3-sulfonic acid, in generating various pyridine derivatives. This research highlights the potential of pyridine sulfonic acids in organic synthesis and the development of novel organic compounds (Bakke & Sletvold, 2003).
Proton Conduction Studies
Maity et al. (2017) explored sulfonic acid group functionalized coordination polymers, which included derivatives of 5-methylpyridine-3-sulfonic acid, for water sorption and proton conduction studies. These studies are significant in the context of fuel cell technology and energy conversion systems (Maity et al., 2017).
Carbonic Anhydrase Inhibition
Tunca et al. (2020) investigated the effects of proton transfer salts of 2-aminopyridine derivatives with 5-sulfosalicylic acid, where 5-methylpyridine-3-sulfonic acid plays a role. The study focused on the inhibition of cancer-related carbonic anhydrases, showcasing the potential biomedical applications of these compounds (Tunca et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQNEIFBBBMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376233 | |
| Record name | 5-methylpyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylpyridine-3-sulfonic Acid | |
CAS RN |
4808-70-2 | |
| Record name | 5-Methyl-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-3-PYRIDINESULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)








![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)



